[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride
Description
[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride is a benzodioxin-derived amine salt characterized by a bicyclic 1,4-benzodioxin core substituted with a methoxymethyl group at position 3 and an amine group at position 4. The compound’s molecular formula is C₁₀H₁₂ClNO₃, with a molecular weight of 229.66 g/mol (based on structural analysis). Its CAS registry number is 1332528-53-6, and it is cataloged under MFCD16618491 .
Notably, this compound is listed as discontinued in commercial catalogs, limiting its current availability for research applications .
Properties
IUPAC Name |
3-(methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-12-5-8-6-13-9-3-2-7(11)4-10(9)14-8;/h2-4,8H,5-6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCHOAZMEVMSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1COC2=C(O1)C=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₄ClNO₃
- Molecular Weight : 231.67 g/mol
- CAS Number : 1332528-53-6
- MDL Number : MFCD16618491
Antiproliferative Activity
Research has demonstrated that derivatives of benzodioxin compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have reported that certain methoxy-substituted derivatives show IC50 values ranging from 1.2 to 5.3 µM against tested cancer cells, indicating strong potential as anticancer agents .
Table 1: Antiproliferative Activity of Related Compounds
Antioxidant Activity
In addition to antiproliferative effects, some compounds related to this compound have shown significant antioxidant properties. These compounds were evaluated using various assays and demonstrated improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cancer Cell Proliferation : The compound appears to interfere with cell cycle progression and induce apoptosis in cancer cells.
- Oxidative Stress Modulation : It may enhance cellular defense mechanisms against oxidative stress, contributing to its protective effects in various biological systems.
Study on Anticancer Properties
A notable study focused on the synthesis and biological evaluation of methoxy-substituted benzodioxins revealed promising results against breast cancer cell lines (AMJ13). The compound exhibited a significant inhibition rate of up to 68% at higher concentrations after 72 hours of exposure .
Comparative Analysis
In a comparative analysis involving several derivatives of benzodioxins, it was found that those with specific substitutions showed enhanced selectivity and potency against certain cancer types. For example, compounds with hydroxyl and methoxy groups demonstrated selective activity against Gram-positive bacteria such as Enterococcus faecalis (MIC = 8 µM) .
Comparison with Similar Compounds
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-5-amine Hydrochloride
2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]amino}acetic Acid Hydrochloride
- Molecular Formula: C₁₁H₁₄ClNO₄
Benzenamine, 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-, Hydrochloride
- Molecular Formula: C₁₅H₁₆ClNO₂
- Activity: Structural characterization noted, but biological activity remains unexplored .
Functional Analogues with Dioxane/Flavone Cores
3',4'(2-Hydroxymethyl-1",4"-Dioxino) Flavone (4g)
- Molecular Class : Flavone derivative with a 1,4-dioxane ring.
- Key Features : Hydroxymethyl group at position 2" enhances antihepatotoxic activity.
- Activity: Demonstrated significant hepatoprotection in albino rats (reduced SGOT/SGPT levels by ~40–50%), comparable to silymarin .
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-Dimethylphenyl)acetamide (7l)
- Molecular Formula : C₂₄H₂₄ClN₃O₅S
- Key Features : Sulfonamide and acetamide groups confer dual antibacterial/antifungal activity.
- Activity : Exhibited broad-spectrum antimicrobial activity (MIC: 4–8 µg/mL against S. aureus and E. coli) with low hemolytic activity (<10%) .
Comparative Analysis Table
Structure-Activity Relationship (SAR) Insights
Substituent Effects :
- Methoxymethyl Group : In [3-(Methoxymethyl)-...]amine hydrochloride, the methoxymethyl group likely enhances steric bulk and solubility, though its impact on bioactivity is unconfirmed .
- Hydroxymethyl Group : In flavone derivatives (e.g., 4g), this group significantly boosts antihepatotoxic efficacy by improving hydrogen-bonding capacity .
- Sulfonamide/Acetamide Moieties : In compound 7l, these groups enable dual targeting of bacterial enzymes (e.g., dihydrofolate reductase) and fungal cell membranes .
Ring System Influence: Benzodioxin-amine derivatives exhibit versatile binding to proteins like TNF-α (PDB: 2az5) due to their planar aromatic systems . Flavone-dioxane hybrids (e.g., 4g) show superior hepatoprotection over coumarin analogs, attributed to flavonoid-mediated antioxidant effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
